N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopentanecarboxamide
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The compound’s IUPAC name is N-[(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methyl]cyclopentanecarboxamide , derived through the following conventions:
- Core structure : The carbazole framework is numbered such that the pyrrole nitrogen occupies position 9. Partial hydrogenation of the fused benzene ring generates the 6,7,8,9-tetrahydro-5H-carbazole moiety.
- Substituent : A methyl group (-CH2-) at position 3 of the carbazole core is bonded to the nitrogen of a cyclopentanecarboxamide group.
This nomenclature aligns with IUPAC guidelines for polycyclic systems, prioritizing the parent hydrocarbon and specifying substituents in descending order of priority.
Molecular Formula and Weight Analysis (C₁₉H₂₄N₂O)
The molecular formula C₁₉H₂₄N₂O corresponds to a monoisotopic mass of 296.1889 g/mol , calculated as follows:
| Component | Contribution |
|---|---|
| Carbazole core | C₁₂H₁₃N (171.24 g/mol) |
| Methyl group | CH₂ (14.03 g/mol) |
| Cyclopentanecarboxamide | C₆H₁₁NO (113.16 g/mol) |
Total : 171.24 + 14.03 + 113.16 = 298.43 g/mol (theoretical). Minor discrepancies arise from isotopic variations and experimental measurements.
Three-Dimensional Structural Features
Carbazole Core Conformational Dynamics
The 6,7,8,9-tetrahydro-5H-carbazole core adopts a partially saturated tricyclic structure :
- Aromatic region : One benzene ring remains unsaturated, maintaining planar geometry with delocalized π-electrons.
- Hydrogenated region : The fused cyclohexane ring exhibits chair-like puckering , reducing steric strain (Figure 1).
- Torsional flexibility : The saturated bonds allow limited rotation, influencing intermolecular interactions.
Cyclopentanecarboxamide Substituent Geometry
- Cyclopentane ring : Adopts an envelope conformation with four coplanar carbons and one out-of-plane carbon, minimizing angle strain.
- Amide group : The -CONH- linkage is planar due to resonance stabilization, with a C-N bond length of ~1.33 Å.
- Stereoelectronic effects : The methylene bridge (-CH2-) between the carbazole and amide groups permits free rotation, enabling adaptive binding in biological systems.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Fingerprinting
Predicted ¹H NMR shifts (in ppm, CDCl₃):
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (carbazole) | 6.8–7.5 | Multiplet |
| NH (amide) | 7.1 | Broad singlet |
| Cyclopentane CH₂ | 1.5–2.0 | Multiplet |
| Tetrahydrocarbazole CH₂ | 2.1–2.6 | Multiplet |
¹³C NMR :
Mass Spectrometric Fragmentation Patterns
Key fragments observed via ESI-MS (m/z):
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-19(14-5-1-2-6-14)20-12-13-9-10-18-16(11-13)15-7-3-4-8-17(15)21-18/h9-11,14,21H,1-8,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCBCPQFJLQXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Tetrahydrocarbazole Core: The tetrahydrocarbazole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form 2,3,4,9-tetrahydro-1H-carbazole.
Attachment of the Cyclopentanecarboxamide Group: The cyclopentanecarboxamide group is introduced by reacting the tetrahydrocarbazole intermediate with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, hypervalent iodine compounds, and selenium dioxide under mild to moderate conditions.
Reduction: Sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Alkyl halides and acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carbazole derivatives with oxygenated functional groups.
Reduction: Fully saturated analogs of the original compound.
Substitution: Functionalized carbazole derivatives with various substituents.
Scientific Research Applications
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopentanecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a lead compound in drug discovery, particularly for its anticancer, antibacterial, and antifungal activities.
Materials Science: The compound’s unique structural properties make it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers study the compound’s interactions with biological macromolecules to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to DNA: The carbazole moiety can intercalate into DNA, disrupting its structure and function.
Inhibit Enzymes: The compound can inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases.
Modulate Signaling Pathways: The compound can affect various signaling pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to other carbazole derivatives and cyclopentane-containing analogs reported in the literature. Below is a systematic analysis:
Tetrahydrocarbazole Derivatives with Aromatic Substituents
- N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide (): Structural Differences: This compound replaces the cyclopentane carboxamide with an acetamide group linked via a phenyl carbonyl moiety. Functional Implications: The phenyl carbonyl group increases aromaticity and may enhance π-π stacking interactions with biological targets. Synthesis: Prepared via carbonyl coupling reactions, characterized by IR, NMR, and mass spectrometry .
Cyclopentane Carboxamide Derivatives with Hydrazine Linkers
- N-(2-(2-Phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.12) (): Structural Differences: Features a hydrazine-1-carbonothioyl bridge between the cyclopentane carboxamide and phenoxyacetyl group. Physical Properties: Melting point = 158–161°C; yield = 59%.
- N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14) (): Melting Point: 193–195°C; yield = 66%. Comparison: The benzoyl group enhances aromatic interactions, while the higher yield (66% vs. 59% for 2.12) suggests synthetic efficiency improvements with simpler substituents .
Piperazine-Linked Carbazole Analogs
- N-((S)-1-{4-[4-((3-Trifluoromethyl)phenyl)piperazin-1-yl]butyl}pyrrolidin-2,5-dion-yl)cyclopentanecarboxamide ():
- Structural Differences : Incorporates a piperazine ring and trifluoromethylphenyl group, increasing molecular complexity and bulk.
- Synthesis : Yield = 69% after chromatography; initial LC/MS purity = 51%.
- Functional Implications : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine moiety may confer affinity for serotonin or dopamine receptors. This contrasts with the target compound’s lack of fluorinated or heterocyclic substituents .
Key Research Findings and Implications
- Synthetic Efficiency : Cyclopentane carboxamide derivatives with simpler substituents (e.g., benzoyl in 2.14) achieve higher yields (66%) compared to bulkier analogs (e.g., 2.12: 59%), suggesting steric effects influence reaction kinetics .
- Hydrogen Bonding : Compounds with hydrazine-thioacyl bridges () exhibit broader melting point ranges (148–197°C), likely due to variable crystalline packing driven by H-bonding and van der Waals interactions .
Biological Activity
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopentanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.40 g/mol. The compound features a tetrahydrocarbazole moiety linked to a cyclopentanecarboxamide structure, which is significant for its pharmacological properties.
Biological Activities
Research indicates that compounds containing tetrahydrocarbazole derivatives exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of this compound and similar compounds.
Anticancer Activity
- Mechanism of Action : Studies have shown that tetrahydrocarbazole derivatives can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, some derivatives have demonstrated potent inhibitory effects on CDK4, leading to reduced proliferation in cancer cell lines such as HCT116 (colon) and NCI-H460 (lung) .
-
Case Studies :
- A study reported that specific N-substituted carbazole derivatives exhibited significant antiproliferative activity with IC50 values ranging from 0.37 to 0.96 µM against various cancer cell lines .
- Another investigation highlighted the apoptotic effects of certain carbazole derivatives on lung carcinoma (A549) and glioma (C6) cell lines, with notable IC50 values indicating high cytotoxic activity .
Neuroprotective Effects
Research into neuroprotective properties has revealed that certain carbazole derivatives can protect neuronal cells from oxidative stress and apoptosis. For example:
- Compounds have been shown to exhibit neuroprotective activity at concentrations as low as 3 µM by modulating oxidative stress pathways .
Synthesis Methods
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with commercially available tetrahydrocarbazole derivatives.
- Reagents and Conditions : Various reagents are used to facilitate the formation of the amide bond and cyclization processes under controlled temperature and pressure conditions.
- Yield Optimization : Techniques such as continuous flow synthesis may be employed to enhance yield and purity during industrial production .
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(6-methyl-2,3,4,9-tetrahydrocarbazol-1-yl)acetamide | Structure | Moderate inhibition of CDKs |
| 6-Bromo-N-(2-methylcarbazol)acetamide | Structure | Antiproliferative activity against various cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
